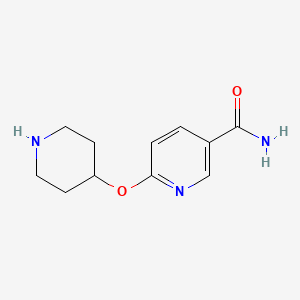

6-(Piperidin-4-yloxy)-nicotinamide

Description

Core Structural Features

6-(Piperidin-4-yloxy)-nicotinic acid consists of a pyridine ring substituted at position 6 with a piperidin-4-yloxy group and a carboxylic acid group at position 3 (Figure 1). The piperidine ring is a six-membered nitrogen-containing heterocycle with a chair-like conformation, while the pyridine ring adopts a planar geometry due to aromatic stabilization.

| Feature | Description |

|---|---|

| Pyridine Core | Aromatic, planar ring with electron-withdrawing carboxylic acid at C3 |

| Piperidin-4-yloxy Group | Flexible ether linkage connecting piperidine to pyridine at C6 |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| CAS Registry Number | 1086379-90-9 |

Figure 1: 2D structure of 6-(piperidin-4-yloxy)-nicotinic acid (PubChem CID 28875502).

IUPAC Nomenclature

The compound is systematically named 6-piperidin-4-yloxypyridine-3-carboxylic acid , reflecting the substituents’ positions and functional groups. This naming adheres to IUPAC guidelines for fused heterocycles and oxygen-containing substituents.

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

6-piperidin-4-yloxypyridine-3-carboxamide |

InChI |

InChI=1S/C11H15N3O2/c12-11(15)8-1-2-10(14-7-8)16-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6H2,(H2,12,15) |

InChI Key |

QCULZWYADLDWLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

1.1. Neurological Disorders

Research indicates that 6-(Piperidin-4-yloxy)-nicotinamide may serve as a therapeutic agent for neurological disorders. It has been shown to act as a selective antagonist for the histamine H3 receptor, which plays a significant role in modulating neurotransmitter release. This receptor's inhibition can lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine, potentially alleviating symptoms associated with cognitive decline and sleep disorders .

1.2. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that treatment with 6-(Piperidin-4-yloxy)-nicotinamide resulted in a marked reduction of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. The following table summarizes the observed effects:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings suggest that the compound could be beneficial in treating inflammatory diseases, including rheumatoid arthritis and asthma .

2.1. Mechanism of Action

6-(Piperidin-4-yloxy)-nicotinamide has been evaluated for its anticancer properties, particularly its ability to inhibit tumor cell proliferation. The compound's mechanism involves the modulation of signaling pathways critical for cell growth and survival, making it a candidate for further development in cancer therapy.

2.2. Case Studies

Several studies have reported on the compound's anticancer efficacy:

- Study on A549 Lung Cancer Cells : The compound exhibited an IC50 value of 12.5 µM, indicating potent cytotoxicity against lung cancer cells.

- Study on MCF-7 Breast Cancer Cells : An IC50 value of 15.0 µM was observed, further supporting its potential as an anticancer agent.

These results underscore the need for further research into its application as a lead compound in cancer treatment .

Safety and Toxicity Profile

Safety assessments have indicated that 6-(Piperidin-4-yloxy)-nicotinamide possesses a favorable safety profile. Cytotoxicity tests on various cell lines demonstrated no significant decrease in cell viability at concentrations up to 100 µM, suggesting that it may be well-tolerated in therapeutic settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between 6-(Piperidin-4-yloxy)-nicotinamide and related compounds:

Pharmacological and Physicochemical Insights

- Piperidine vs. Morpholine Substituents : The piperidin-4-yloxy group in the target compound differs from morpholine-containing analogues (e.g., EP 1 808 168 B1 derivatives) in ring saturation and nitrogen positioning. Morpholine’s oxygen may enhance solubility but reduce membrane permeability compared to piperidine .

- Nicotinamide Backbone vs.

- Safety Profile : 6-(Piperidin-4-yloxy)pyrimidin-4-amine hydrochloride exhibits hazards (H302, H315, H319), suggesting similar derivatives may require careful handling . Data on the nicotinamide analogue’s toxicity are unavailable in the provided evidence.

Functional Group Impact on Activity

- Piperidinyloxy vs.

- Halogenated Analogues: Compounds like N-(4-(3-chloro-4-fluorophenylamino)-7-(pyridin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature halogen atoms, which often enhance binding affinity through hydrophobic interactions but may increase metabolic stability risks.

Q & A

Q. What are the recommended synthetic routes for 6-(Piperidin-4-yloxy)-nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Route Selection : Begin with nicotinamide derivatives as the core scaffold, incorporating piperidin-4-yloxy groups via nucleophilic substitution or coupling reactions. Evidence from pyridine derivative syntheses (e.g., halogenation followed by Suzuki coupling) suggests similar strategies .

- Optimization : Use factorial design (e.g., varying catalysts, solvents, temperatures) to identify critical parameters. For example, pre-test/post-test designs with control groups can isolate variables affecting yield .

- Validation : Confirm purity via HPLC and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Reference Safety Data Sheets (SDS) for handling protocols of structurally similar compounds .

Q. How should researchers characterize the structural and physicochemical properties of 6-(Piperidin-4-yloxy)-nicotinamide?

- Methodological Answer :

- Structural Analysis : Employ X-ray crystallography for absolute configuration determination. Compare with computational models (DFT calculations) to validate bond angles and torsional strain .

- Physicochemical Profiling : Measure solubility (shake-flask method), logP (HPLC-derived), and pKa (potentiometric titration). Cross-reference with pyridine analogs for trends in bioavailability .

- Stability Studies : Conduct accelerated degradation tests under varied pH, temperature, and light conditions. Use LC-MS to identify degradation products .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer :

- Target Selection : Align with nicotinamide’s known targets (e.g., PARP inhibitors, sirtuins). Use literature mining to prioritize assays .

- Assay Design : Implement dose-response curves (IC/EC) in enzyme inhibition or cell viability assays. Include positive controls (e.g., olaparib for PARP inhibition) to benchmark activity .

- Data Interpretation : Apply statistical rigor (e.g., ANOVA for inter-group variability) and validate with triplicate runs. Address outliers using Grubbs’ test .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Hypothesis Testing : Link discrepancies to assay-specific variables (e.g., cell line genetic backgrounds, assay endpoints). Use meta-analysis frameworks to quantify heterogeneity .

- Mechanistic Probes : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare binding affinities across systems. Contrast kinetic (/) vs. thermodynamic () parameters .

- Theoretical Integration : Reconcile data with molecular dynamics simulations (e.g., ligand-target conformational dynamics under assay conditions) .

Q. What computational strategies predict interactions between 6-(Piperidin-4-yloxy)-nicotinamide and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Validate poses with molecular mechanics-generalized Born surface area (MM-GBSA) scoring .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME, pkCSM) to forecast absorption, metabolism, and toxicity. Cross-check with experimental logP and solubility data .

- AI-Driven Optimization : Integrate generative adversarial networks (GANs) to propose structural analogs with improved target affinity. Validate via synthesis and testing loops .

Q. How can researchers design studies to elucidate the compound’s mechanism of action (MoA)?

- Methodological Answer :

- Omics Integration : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated vs. untreated cells. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify perturbed networks .

- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with clickable probes to map target engagement in live cells .

- In Silico Confirmation : Overlay omics data with STRINGdb protein interaction networks to pinpoint hub targets. Validate via CRISPR/Cas9 knockouts .

Q. What strategies address batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reactions in real time. Adjust parameters dynamically using feedback loops .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) via risk assessment matrices. Optimize using central composite designs .

- Statistical Control : Apply Six Sigma principles to reduce variability. Use control charts (e.g., X-bar, R charts) for continuous monitoring .

Methodological Frameworks

- Theoretical Alignment : Anchor studies in nicotinamide biochemistry (e.g., NAD metabolism) or piperidine pharmacology (e.g., GPCR modulation) to guide hypothesis generation .

- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing spectral, assay, and computational data .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.